3-(1-Benzofuran-4-yl)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(1-benzofuran-4-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NO/c12-7-2-4-9-3-1-5-11-10(9)6-8-13-11/h1,3,5-6,8H,2,4,7,12H2 |
InChI Key |
COWPMOGICBBGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)CCCN |
Origin of Product |
United States |
Synthetic Methodologies for 3 1 Benzofuran 4 Yl Propan 1 Amine and Analogues
Strategies for Benzofuran (B130515) Core Synthesis
The assembly of the benzofuran skeleton is a well-explored area of organic synthesis, driven by the prevalence of this motif in natural products and pharmaceuticals. nih.govlbp.world Methodologies range from classical acid-catalyzed dehydrative cyclizations to modern metal-catalyzed cross-coupling and C-H activation strategies.
Acid-catalyzed cyclizations represent a classical and direct approach to the benzofuran nucleus. These reactions typically involve the intramolecular dehydration of a suitable precursor. A common method is the polyphosphoric acid (PPA) catalyzed cyclization of α-aryloxyketones or acetals. nih.gov For example, the cyclization of an acetal (B89532) substrate under acidic conditions proceeds through protonation, elimination of an alcohol to form a reactive oxonium ion, and subsequent intramolecular nucleophilic attack by the aryl ring to close the furan (B31954) ring. nih.gov Other acidic catalysts, such as p-toluenesulfonic acid (p-TsOH), are also employed for the cyclization of precursors like 2-hydroxybenzophenones. jocpr.com Boron tribromide has been used to effect a tandem deprotection-cyclization of 2-methoxyphenylacetones to yield 2-methylbenzofurans. jocpr.com
Table 1: Examples of Acid-Catalyzed Benzofuran Synthesis
| Precursor Type | Catalyst | Key Transformation | Ref. |
| Acetal of an aryloxyketone | Polyphosphoric Acid (PPA) | Intramolecular cyclization/dehydration | nih.gov |
| 2-Hydroxybenzophenone | p-Toluenesulfonic acid (p-TsOH) | Cyclization via condensation | jocpr.com |
| 2-Methoxyphenylacetone | Boron tribromide (BBr₃) | Tandem demethylation and cyclization | jocpr.com |
| o-(1-Alkynyl)anisole | p-Toluenesulfonic acid (p-TsOH) | Cyclization to 2-aryl-substituted benzofurans | jocpr.com |
Transition metal catalysis offers powerful and versatile methods for benzofuran synthesis, often under mild conditions with high efficiency.
Palladium-catalyzed reactions are particularly prominent. The Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, is a widely used strategy. masterorganicchemistry.com This can be performed in one pot, using a palladium catalyst often in conjunction with a copper(I) co-catalyst. nih.gov Another key palladium-catalyzed method is the intramolecular Heck reaction, where an o-alkenylphenol undergoes cyclization. researchgate.net Palladium-catalyzed enolate arylation with o-bromophenols has also been developed as a one-pot synthesis of benzofurans. organic-chemistry.org
Platinum-catalyzed cyclization of o-alkynylphenyl acetals can produce 3-(α-alkoxyalkyl)benzofurans in high yields.
Nickel-catalyzed methods provide an alternative, using more earth-abundant metals. For instance, a nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones can furnish benzofuran derivatives. organic-chemistry.org Nickel catalysts are also effective in the cross-coupling of 2-methylsulfanylbenzofurans with Grignard reagents to produce alkylated benzofurans. organic-chemistry.org
Table 2: Overview of Metal-Catalyzed Benzofuran Syntheses
| Metal Catalyst | Reaction Type | Substrates | Key Features | Ref. |
| Palladium (Pd) | Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | One-pot procedure, mild conditions | masterorganicchemistry.comnih.gov |
| Palladium (Pd) | Intramolecular Heck Reaction | o-Alkenylphenols | Forms C-C bond then C-O bond | researchgate.net |
| Platinum (Pt) | Cyclization | o-Alkynylphenyl acetals | Yields 3-substituted benzofurans | |
| Nickel (Ni) | Intramolecular Nucleophilic Addition | Aryl Halides, Aryl Ketones | Utilizes a more abundant metal | organic-chemistry.org |
Condensation reactions provide a direct route to the benzofuran ring by forming two key bonds in a single conceptual step. The Rap–Stoermer reaction, a Dieckmann-like condensation, involves the reaction of α-haloketones with substituted salicylaldehydes, often catalyzed by a base like triethylamine, to produce benzofuran derivatives in high yields. nih.gov Another approach involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, which generates chloromethylene furans that can be rearranged to benzofuran carbaldehydes under mild acid treatment. A three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid has also been developed to synthesize substituted benzofuran-3-ylacetic acids.
The intramolecular Friedel–Crafts reaction is a powerful tool for forming the benzofuran ring, particularly for synthesizing multi-substituted derivatives. This strategy typically involves the acylation or alkylation of a phenol (B47542) derivative possessing a suitable side chain. A common pathway is the intramolecular Friedel–Crafts acylation of α-aryloxyaryl ketones, which are prepared via O-alkylation of a phenol with an α-haloarylketone. nih.gov The subsequent cyclodehydration of the α-aryloxyaryl ketone intermediate is often promoted by a Lewis acid such as Ga(OTf)₃ or a Brønsted acid. nih.gov This method has been successfully applied in the total synthesis of natural stilbenoids. nih.gov An acid-catalyzed cascade involving an intramolecular Friedel-Crafts reaction, rearrangement, and aromatization has also been developed to construct 2-substituted-3-aryl benzofurans.
Oxidative cyclization methods forge the benzofuran ring through the formation of a C-O bond, often from an ortho-alkenyl or ortho-alkynyl phenol, with the aid of an external oxidant. The palladium(II)-catalyzed oxidative annulation of o-cinnamyl phenols, using benzoquinone as the oxidant, is an effective method for synthesizing 2-benzyl benzofurans. nih.gov A metal-free alternative involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. nih.govorganic-chemistry.org Copper catalysts in the presence of molecular oxygen (aerobic oxidation) can also facilitate the oxidative cyclization of phenols and alkynes in a one-pot procedure. wikipedia.org
[4+1] cycloaddition reactions represent a more modern and efficient approach to constructing the furan ring of the benzofuran system. This methodology often involves the in situ generation of highly reactive intermediates like ortho-quinone methides (o-QMs). These o-QMs, typically formed from precursors such as o-hydroxybenzyl alcohols, can then react with a one-carbon synthon in a cycloaddition manner. For example, the scandium-catalyzed reaction of in situ generated o-QMs with isocyanides provides a direct route to 2-aminobenzofurans. A copper(I)-catalyzed [4+1] cycloaddition between o-QMs and terminal alkynes has also been developed for the rapid synthesis of 2,3-disubstituted benzofurans. This strategy is noted for its operational simplicity and broad substrate compatibility.
Ruthenium-Catalyzed Cycloisomerization
Ruthenium-catalyzed cycloisomerization presents an efficient pathway to substituted benzofurans. These reactions often proceed through the activation of alkynes by a ruthenium complex, facilitating intramolecular attack by a suitably positioned nucleophile, such as a hydroxyl group. For instance, the cycloisomerization of o-alkynylphenols can lead to the formation of the benzofuran ring. synquestlabs.comnih.gov While direct synthesis of 4-substituted benzofurans via this method can be challenging due to regioselectivity, it remains a viable approach for creating the core structure which can be subsequently functionalized. A general approach involves the reaction of a substituted phenol with an appropriate alkyne in the presence of a ruthenium catalyst. nih.gov
A mild, ruthenium(II)-catalyzed direct coupling of N-phenoxypivalamide with internal alkynes has been developed to generate benzofurans in moderate to high yields. nih.gov Another strategy involves the ruthenium-catalyzed C- and O-allyl isomerization of substituted 1-allyl-2-allyloxybenzenes followed by ring-closing metathesis to yield substituted benzofurans. researchgate.net
Table 1: Examples of Ruthenium-Catalyzed Benzofuran Synthesis
| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |
| N-Phenoxypivalamide and diphenylacetylene | [Ru(p-cymene)Cl2]2, AgSbF6, Cu(OAc)2·H2O | 2,3-Diphenylbenzofuran | 85 | nih.gov |
| 1-Allyl-2-allyloxybenzene | Grubbs' second-generation catalyst | Benzofuran | - | researchgate.net |
| o-alkynylphenol | Ruthenium catalyst | Substituted benzofuran | - | synquestlabs.comnih.gov |
Indium(III)-Catalyzed Hydroalkoxylation
Indium(III) halides have been shown to effectively catalyze the intramolecular hydroalkoxylation of ortho-alkynylphenols to produce benzofurans. organic-chemistry.org This reaction typically proceeds with 5-endo-dig regioselectivity and tolerates a variety of functional groups on both the aromatic ring and the alkyne moiety. organic-chemistry.org The use of indium(III) iodide (InI₃) at a catalytic loading of 5 mol% in dichloroethane (DCE) has been reported to give good yields of the corresponding benzofurans. organic-chemistry.org The mechanism is believed to involve the π-Lewis acid activation of the alkyne by the indium(III) catalyst, which facilitates the nucleophilic attack of the phenolic oxygen. organic-chemistry.org
Table 2: Indium(III)-Catalyzed Benzofuran Synthesis
| Starting Material | Catalyst/Reagents | Product | Yield (%) | Reference |
| o-(Phenylethynyl)phenol | InI₃ (5 mol%), DCE | 2-Phenylbenzofuran | 95 | organic-chemistry.org |
| o-(Hex-1-yn-1-yl)phenol | InI₃ (5 mol%), DCE | 2-Butylbenzofuran | 88 | organic-chemistry.org |
| 4-Methoxy-2-(phenylethynyl)phenol | InI₃ (5 mol%), DCE | 5-Methoxy-2-phenylbenzofuran | 92 | organic-chemistry.org |
Construction of the Propan-1-amine Side Chain
Once the benzofuran core is established, the next critical phase is the introduction and modification of the three-carbon amine side chain at the C4 position.
Reductive Amination Pathways
Reductive amination is a highly effective and widely used method for the synthesis of amines from aldehydes or ketones. masterorganicchemistry.comyoutube.comorganic-chemistry.org In the context of synthesizing 3-(1-Benzofuran-4-yl)propan-1-amine, this would typically involve the preparation of 3-(1-benzofuran-4-yl)propanal as a key intermediate. This aldehyde can then be reacted with an amine source, such as ammonia (B1221849), in the presence of a reducing agent to yield the desired primary amine. organic-chemistry.org
Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for achieving high selectivity and avoiding side reactions. For the synthesis of a positional isomer, 4-(2-aminopropyl)benzofuran, a reductive amination step was employed to convert the corresponding propanone to the amine. libretexts.org
Table 3: Reductive Amination for Amine Synthesis
| Carbonyl Precursor | Amine Source | Reducing Agent | Product | Reference |
| 1-(1-Benzofuran-6-yl)propan-2-one | Ammonia | Not specified | 6-(2-Aminopropyl)benzofuran (B1241680) (6-APB) | libretexts.org |
| 1-(1-Benzofuran-4-yl)propan-2-one | Ammonia | Not specified | 4-(2-Aminopropyl)benzofuran (4-APB) | libretexts.org |
| Aldehyde/Ketone | Ammonia | Sodium Borohydride | Primary Amine | masterorganicchemistry.comorganic-chemistry.org |
Reactions with Alkylating Agents
Direct alkylation of an amine source with a suitable benzofuran-containing alkyl halide is another potential route. wikipedia.org For example, reacting 4-(3-bromopropyl)-1-benzofuran with ammonia could, in principle, yield the target amine. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, which can complicate purification and reduce the yield of the desired primary amine. masterorganicchemistry.com The reaction of an alkyl halide with ammonia often produces a mixture of primary and secondary amines. masterorganicchemistry.com
Coupling Strategies for Molecular Assembly
Cross-coupling reactions are powerful for constructing the carbon skeleton of the target molecule, particularly for attaching the side chain to the benzofuran core.
Cross-Coupling Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a key strategy for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org In the synthesis of this compound, this reaction can be employed to couple a 4-halobenzofuran, such as the commercially available 4-bromobenzofuran, with a three-carbon alkyne synthon like propargyl alcohol. synquestlabs.comnih.gov
This approach introduces the required three-carbon chain at the C4 position. The resulting 3-(1-benzofuran-4-yl)prop-2-yn-1-ol can then be further elaborated. For instance, the triple bond can be reduced to a single bond, and the alcohol functionality can be converted to an amine. A domino intermolecular Sonogashira coupling followed by cyclization has been used to synthesize 2,3-disubstituted benzofurans. organic-chemistry.org
Table 4: Sonogashira Coupling for C-C Bond Formation
| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |
| 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Phenyl-1H-indole | 95 | organic-chemistry.org |
| 4-Bromobenzofuran | Propargyl alcohol | Pd(PPh₃)₄, CuI, base | 3-(1-Benzofuran-4-yl)prop-2-yn-1-ol | - | |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene | 98 | wikipedia.org |
Etherification Techniques (e.g., Mitsunobu Reaction, Williamson Ether Synthesis)
Etherification reactions are fundamental in the synthesis of benzofurans, often being a key step in the formation of the ether linkage that precedes the cyclization to form the furan ring. The Mitsunobu and Williamson ether synthesis are two powerful methods frequently employed for this purpose.
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, under mild conditions. organic-chemistry.orgresearchgate.net This reaction typically involves an alcohol, a nucleophile (in this case, a phenol), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a significant advantage in the synthesis of chiral molecules. organic-chemistry.org For the synthesis of benzofuran precursors, a suitably substituted phenol can be reacted with an alcohol bearing the necessary functionality for subsequent cyclization. The use of N-protected amino alcohols in Mitsunobu reactions is a well-established method for introducing nitrogen-containing side chains. tudublin.ie
The Williamson ether synthesis is another widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide or sulfonate. nih.gov This SN2 reaction is effective for forming both symmetrical and asymmetrical ethers. nih.gov In the context of benzofuran synthesis, a substituted phenoxide can be reacted with an appropriate alkyl halide to form the ether precursor. The reaction is generally reliable for primary alkyl halides, while secondary and tertiary halides may lead to elimination byproducts. nih.gov
| Reaction | Key Reagents | General Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Mitsunobu Reaction | Alcohol, Phenol, PPh₃, DEAD/DIAD | Neutral, mild conditions, typically at room temperature | Mild conditions, stereochemical inversion, broad substrate scope | Stoichiometric amounts of reagents, formation of triphenylphosphine oxide byproduct can complicate purification |
| Williamson Ether Synthesis | Phenoxide, Alkyl Halide/Sulfonate | Requires a strong base to form the phenoxide, various solvents can be used | Simple, well-established, good yields for primary alkyl halides | Strongly basic conditions, potential for elimination with secondary/tertiary halides |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key strategy for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. This reaction involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. For the synthesis of 4-substituted benzofuran analogues, an SNAr reaction on a benzofuran ring activated by an electron-withdrawing group at an appropriate position could be a viable approach. Alternatively, the benzofuran ring itself can be formed via an intramolecular SNAr reaction of a suitably substituted precursor.
The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by elimination of the leaving group. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and facilitating the reaction.
| Feature | Description |
|---|---|
| Substrate Requirements | Aromatic ring with a good leaving group (e.g., F, Cl, NO₂) and at least one strong electron-withdrawing group ortho or para to the leaving group. |
| Nucleophiles | A wide range of nucleophiles can be used, including alkoxides, amines, and thiolates. |
| Reaction Conditions | Typically requires polar aprotic solvents and may need elevated temperatures. |
| Application in Benzofuran Synthesis | Can be used for intramolecular cyclization to form the furan ring or for post-functionalization of a pre-formed benzofuran core. |
Polycondensation Processes
Polycondensation is a process of polymerization in which monomers are joined together with the elimination of a small molecule such as water or methanol. This method is used to produce a wide variety of polymers, including polyesters, polyamides, and polycarbonates. In the context of benzofuran chemistry, polycondensation can be utilized to synthesize polymers containing the benzofuran moiety in their backbone. Such polymers may exhibit interesting material properties.
For instance, a study has demonstrated the reaction of a phenoplast-related poly(benzofuran-co-arylacetic acid) with various diamines. mdpi.com This reaction leads to cross-linked products through the formation of amide bonds at the carboxylic acid and lactone groups of the polymer, resulting in materials with improved thermal conductivity. mdpi.com The choice of diamine as a cross-linking agent allows for the tuning of the thermal properties of the resulting polymer. mdpi.com
| Monomers | Reaction Type | Resulting Polymer | Key Finding |
|---|---|---|---|
| Poly(benzofuran-co-arylacetic acid) and various diamines (e.g., 1,6-diaminohexane) | Amide formation via condensation and lactone ring-opening | Cross-linked zwitterionic poly(benzofuran-co-arylacetic acids) | The thermal conductivity of the resulting polymer can be controlled by the choice of diamine linker. mdpi.com |
Stereo- and Regioselective Synthesis of Isomers and Chiral Analogues
The control of stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. In the synthesis of this compound and its analogues, achieving the desired substitution pattern on the benzofuran ring and controlling the stereochemistry of any chiral centers are of paramount importance.
Regioselective synthesis of benzofurans can be achieved through various strategies that direct the formation of bonds at specific positions. For example, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups allows for the regioselective preparation of benzofuranones with programmable substitution at any position. oregonstate.edunih.govacs.org These benzofuranones can then be converted to the corresponding benzofurans. oregonstate.edunih.govacs.org The regioselectivity of C-H functionalization of the benzofuran ring is also an active area of research.
The asymmetric synthesis of chiral benzofuran analogues is a challenging but important goal. Chiral benzofuran derivatives are found in a number of natural products and are of interest as potential therapeutic agents. Asymmetric catalysis is a powerful tool for the enantioselective synthesis of such compounds. For example, chiral benzofuranone structural motifs, which can be precursors to chiral benzofurans, have been synthesized using asymmetric catalysis. nih.gov
Unconventional and Emerging Synthetic Methodologies
In recent years, a number of unconventional and emerging synthetic methodologies have been applied to the synthesis of benzofurans, offering advantages such as shorter reaction times, milder reaction conditions, and improved yields. These methods include microwave-assisted synthesis and photocatalysis.
Microwave-assisted synthesis has been shown to accelerate a wide range of organic reactions. In the context of benzofuran synthesis, microwave irradiation has been used to facilitate the one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions, leading to higher yields and cleaner products in shorter reaction times. nih.gov Microwave-assisted methods have also been developed for the synthesis of benzofuran-3(2H)-ones. semanticscholar.orgresearchgate.net
Photocatalysis has emerged as a powerful tool for the construction of chemical bonds under mild conditions using visible light. Photocatalytic methods have been developed for the synthesis of dihydrobenzofurans through the oxidative [3+2] cycloaddition of phenols and alkenes. researchgate.net Visible-light-mediated approaches have also been explored for the synthesis of functionalized benzofurans. researchgate.netnih.gov These methods often proceed through radical intermediates and can offer unique reactivity and selectivity. More recently, photocatalysis has been utilized for the construction of C-N bonds, a transformation that could be relevant for the synthesis of the target molecule. rsc.org
| Methodology | Description | Example Application | Advantages |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | One-pot synthesis of 2,3-disubstituted benzofurans. nih.gov | Shorter reaction times, higher yields, cleaner reactions. researchgate.net |
| Photocatalysis | Uses visible light and a photocatalyst to drive chemical reactions. | Synthesis of dihydrobenzofurans via oxidative [3+2] cycloaddition. researchgate.net | Mild reaction conditions, use of a sustainable energy source, unique reactivity. |
Advanced Analytical and Spectroscopic Characterization Techniques
Chromatographic Separation Methods
Chromatographic techniques are pivotal for the separation of 3-(1-Benzofuran-4-yl)propan-1-amine from reaction mixtures, byproducts, and potential impurities. The choice of method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally labile compounds like this compound. Due to the presence of a basic primary amine group, which can cause peak tailing on standard silica-based columns, careful method development is crucial.
Typical HPLC Parameters for Amine Analysis: A reversed-phase C18 column is commonly employed for the separation of amine-containing compounds. nih.govyakhak.org To achieve symmetrical peak shapes and reproducible retention times, a mobile phase consisting of an aqueous buffer and an organic modifier (typically acetonitrile (B52724) or methanol) is used. The addition of a small percentage of a competing amine, such as triethylamine, or the use of a buffer with a pH that maintains the analyte in a single ionic form can significantly improve chromatographic performance. nih.gov For compounds like this compound, which possesses a UV-active benzofuran (B130515) chromophore, a photodiode array (PDA) detector is ideal for monitoring the elution and assessing peak purity.
Given the potential for chirality in related propanamine structures, chiral HPLC methods can be developed to separate enantiomers. yakhak.orgnih.govresearchgate.net Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated success in resolving racemic amines. yakhak.orgresearchgate.net The choice of mobile phase, often a mixture of alkanes and an alcohol modifier, is critical for achieving enantioseparation. nih.gov
Illustrative HPLC Method Parameters for a Related Amine:
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Temperature | 25 °C |
This table represents a typical starting point for method development for an amine-containing aromatic compound and would require optimization for this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, derivatization is often necessary to improve volatility and reduce interactions with the stationary phase, which can lead to poor peak shape and low recovery. researchgate.net
Common derivatization reagents for amines include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), or chloroformates. These reagents react with the primary amine to form a less polar and more volatile derivative. The choice of a capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., 5% phenyl-polysiloxane), is crucial for achieving good separation. A Flame Ionization Detector (FID) is a common choice for general-purpose analysis, while coupling GC to a mass spectrometer (GC-MS) provides definitive identification. researchgate.net
Potential GC Parameters for Derivatized Amine Analysis:
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Detector | FID or Mass Spectrometer |
This table provides a general guideline for the GC analysis of a derivatized amine and would need to be adapted for the specific derivative of this compound.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) offers a "green" alternative to both normal- and reversed-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. This technique is particularly well-suited for the purification of chiral compounds. For the separation of basic compounds like this compound, the addition of a polar co-solvent (e.g., methanol) and a basic additive (e.g., diethylamine) to the mobile phase is often required to achieve good peak shapes and resolution. Chiral stationary phases, similar to those used in HPLC, are employed for enantiomeric separations.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their size in solution. While primarily used for the analysis of large molecules like polymers, GPC could find application in the analysis of this compound if it were part of a larger molecular complex or to analyze for high molecular weight impurities. The technique separates molecules based on their hydrodynamic volume, with larger molecules eluting before smaller ones.
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of the molecular weight of this compound. When coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), it provides a powerful method for identifying components in a mixture.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of its structure. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. For a propylamine (B44156), this would result in a characteristic fragment. docbrown.infodocbrown.info
Benzylic cleavage: Cleavage of the bond between the propyl chain and the benzofuran ring, which can lead to a stable benzofuranylmethyl-type cation.
Loss of the amine group: Fragmentation involving the loss of the aminopropyl side chain.
Fragmentation of the benzofuran ring system: Characteristic losses associated with the benzofuran structure. researchgate.netnih.gov
Predicted Key Fragment Ions in the Mass Spectrum:
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| [M]+ | Molecular Ion |
| [M-NH2]+ | Loss of the amino group |
| [Benzofuran-CH2]+ | Benzofuranylmethyl cation |
| [CH2=NH2]+ | Iminium ion from alpha-cleavage |
This table represents predicted fragmentation based on the structure of this compound and known fragmentation patterns of similar molecules.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion and its fragments, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the chemical formula of this compound. HRMS is a critical tool for confirming the identity of a newly synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. It is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. The primary amine group in the compound allows for efficient ionization using techniques like electrospray ionization (ESI).
In a typical LC-MS analysis, the compound would first be separated from any impurities or matrix components on a reversed-phase HPLC column. The eluent would then be introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. This technique is crucial for confirming the molecular weight of the compound and can be used for quantitative analysis in various samples. nih.gov LC-MS methods are frequently employed in metabolic studies to identify and quantify metabolites of parent compounds in biological fluids. nih.gov
Table 1: Representative LC-MS Parameters for Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Chromatography | Reversed-Phase HPLC | Separates the analyte from the sample matrix. |
| Column | C18 (e.g., 100 x 2.0 mm, 3 µm) | Stationary phase for separation based on hydrophobicity. epa.gov |
| Mobile Phase | Gradient of acetonitrile and water with formic acid | Facilitates elution and promotes ionization. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently protonates the primary amine for detection. |
| Detector | Mass Spectrometer (e.g., Quadrupole) | Detects and measures the mass-to-charge ratio of the ion. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and thermally stable compounds. While primary amines can sometimes pose challenges due to their polarity leading to peak tailing, GC-MS is still a viable method for the analysis of this compound, potentially after derivatization to improve its chromatographic behavior.
Table 2: Predicted GC-MS Fragmentation Data | Parameter | Description | | :--- | :--- | | Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragments. | | Expected Molecular Ion (M•+) | m/z 189 | Corresponds to the molecular weight of the compound. | | Major Fragment | m/z 145 | Predicted fragment corresponding to the benzofuranylmethylium cation, resulting from cleavage of the bond beta to the ring. | | Other Key Fragments | m/z 115, m/z 44 | Fragments corresponding to the indenyl cation (after rearrangement) and the CH₂CH₂NH₂⁺ fragment from alpha-cleavage. |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides an even higher degree of specificity and structural information. nih.gov In this technique, a specific ion—typically the protonated molecular ion [M+H]⁺ (m/z 190) for this compound—is selected in the first mass analyzer. This precursor ion is then fragmented through collision with an inert gas in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. iric.ca
This process allows for the establishment of fragmentation pathways, which helps to confirm the structure of the molecule. For instance, the [M+H]⁺ ion of this compound would be expected to produce product ions corresponding to the loss of ammonia (B1221849) (NH₃) and cleavage along the propyl chain.
Table 3: Predicted MS/MS Transitions
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss |
|---|---|---|
| 190.1 | 173.1 | NH₃ (Ammonia) |
| 190.1 | 145.1 | C₂H₆N (Ethylamine radical cation) |
Advanced Ionization Techniques (e.g., APPI/APCI)
While ESI is highly effective for polar molecules, other ionization techniques can offer advantages for certain analyses. Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are alternative soft ionization sources often used in LC-MS. nih.gov
Atmospheric Pressure Chemical Ionization (APCI) is suitable for a wide range of molecules, including less polar compounds. It involves a corona discharge to ionize the mobile phase, which then transfers charge to the analyte molecules. This could be a robust alternative to ESI for analyzing this compound, particularly in complex matrices.
Atmospheric Pressure Photoionization (APPI) uses ultraviolet photons to ionize the analyte, often with the aid of a dopant molecule. APPI is particularly effective for nonpolar compounds that are challenging to ionize by ESI or APCI. nih.gov Given the aromatic benzofuran moiety and the amine group, both APCI and ESI would be more commonly selected than APPI for this specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum would show distinct signals for the protons on the benzofuran ring and the propyl amine side chain. The aromatic protons of the benzofuran ring would appear in the downfield region (typically 6.5-8.0 ppm). chemicalbook.com The three sets of protons on the propyl chain would appear as multiplets in the upfield region, with their chemical shifts influenced by the adjacent amine group and the aromatic ring. chemicalbook.com
Table 4: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (Benzofuran C5-H, C6-H, C7-H) | ~7.10 - 7.50 | Multiplet (m) | 3H |
| Furan (B31954) (Benzofuran C2-H, C3-H) | ~6.70 - 7.70 | Doublet (d) / Doublet (d) | 2H |
| Ar-CH₂- | ~2.90 - 3.10 | Triplet (t) | 2H |
| -CH₂-CH₂-N | ~1.90 - 2.10 | Multiplet (m) | 2H |
| -CH₂-NH₂ | ~2.80 - 3.00 | Triplet (t) | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound would display signals for each of the 11 unique carbon atoms. The carbons of the benzofuran ring would resonate in the downfield region (100-160 ppm), with the oxygen-bearing carbons being the most deshielded. chemicalbook.com The three aliphatic carbons of the propyl chain would appear in the upfield region of the spectrum (typically 20-50 ppm). wisc.edu
Table 5: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzofuran C-O (C7a) | ~154 |
| Benzofuran C=C-O (C2) | ~145 |
| Benzofuran Quaternary (C3a) | ~128 |
| Benzofuran Aromatic CH (C5, C6, C7) | ~110 - 128 |
| Benzofuran Aromatic CH (C3) | ~106 |
| Benzofuran Quaternary (C4) | ~125 |
| Ar-CH₂- | ~30 - 35 |
| -CH₂-CH₂-N | ~32 - 38 |
Quantitative NMR (qNMR) for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) serves as a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte. The technique relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.
For this compound, several distinct proton signals could be utilized for quantification. Protons on the benzofuran ring system would appear in the aromatic region (typically δ 6.5-8.0 ppm), while protons on the propylamine side chain would be found in the aliphatic region (δ 1.5-3.5 ppm). The choice of which signal to use depends on its resolution and lack of overlap with impurity or solvent signals.
The general procedure involves:
Accurately weighing the analyte and a suitable internal standard (e.g., maleic acid, dimethyl sulfone, or 2,4,6-trichlorophenol) into an NMR tube. scbt.com
Dissolving the mixture in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Acquiring a ¹H NMR spectrum under conditions that ensure accurate integration, such as a long relaxation delay.
Calculating the purity using the integral values, number of protons for each signal, molecular weights, and masses of the analyte and internal standard.
This method is highly valued for its accuracy and direct traceability to the International System of Units (SI).
Vibrational Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and bond types. For this compound, characteristic absorption bands are expected from the benzofuran ring and the propylamine side chain. mdpi.com
While a specific spectrum for this compound is not publicly available, the expected vibrational frequencies can be inferred from data on related benzofuran and amine compounds. researchgate.net
Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (symmetric & asymmetric) | 3400 - 3250 (two bands) |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aliphatic Chain (CH₂) | C-H Stretch (symmetric & asymmetric) | 2960 - 2850 |
| Aromatic Ring | C=C Stretch (in-ring) | 1620 - 1450 (multiple bands) |
| Aliphatic Chain (CH₂) | C-H Bend (scissoring) | ~1465 |
| Benzofuran (Aryl Ether) | C-O-C Stretch (asymmetric) | 1270 - 1200 |
| Benzofuran (Aryl Ether) | C-O-C Stretch (symmetric) | ~1075 |
This table is generated based on standard infrared spectroscopy correlation charts and data from analogous compounds.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring. The Raman spectrum can provide confirmatory structural information and is often used to distinguish between positional isomers, a task that can be challenging for other methods. researchgate.net For this compound, strong Raman signals would be expected for the aromatic ring breathing modes and the C-C backbone of the alkyl chain. Its application has been noted in forensic science for differentiating isomers of aminopropyl-benzofurans. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. The primary chromophore in this compound is the benzofuran ring system. The conjugated π-electron system of the fused benzene (B151609) and furan rings gives rise to characteristic π→π* transitions.
The UV spectrum of the parent compound, benzofuran, typically shows absorption maxima (λmax) at approximately 245 nm, 275 nm, and 282 nm. The substitution of the propylamine group at the 4-position is expected to cause a slight shift in these absorption bands (a bathochromic or hypsochromic shift) due to its electronic influence on the chromophore. This technique is highly useful for quantitative analysis based on the Beer-Lambert law, which relates absorbance to concentration.
Typical UV Absorption Maxima for Benzofuran Systems
| Compound Class | Typical λmax (nm) | Transition Type |
|---|---|---|
| Benzofuran | ~245, ~275, ~282 | π→π* |
| 2-Arylbenzofurans | 300 - 330 | π→π* (extended conjugation) |
This table is generated based on established data for benzofuran and its derivatives.
Specialized Analytical Methodologies for Complex Matrices
The detection and quantification of this compound in complex matrices, such as biological fluids or forensic samples, require more sophisticated and sensitive methods. Hyphenated chromatographic techniques are the gold standard for this purpose.
Studies on related positional isomers, such as 4-, 5-, and 6-(2-aminopropyl)benzofuran (B1241680) (APB), demonstrate the efficacy of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov These methods are crucial for separating closely related isomers and providing unambiguous identification. tus.ie
A typical workflow for analyzing such a compound in a sample like urine would involve:
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte from the matrix.
Derivatization (for GC-MS): The primary amine group is often derivatized, for example, by acylation (e.g., with heptafluorobutyric anhydride), to improve its volatility and chromatographic properties. nih.govresearchgate.net
Chromatographic Separation: The extract is injected into a GC or LC system, where the compound is separated from other components based on its physicochemical properties (e.g., boiling point, polarity). The retention time is a key identifier.
Mass Spectrometric Detection: As the compound elutes from the chromatograph, it is ionized, and the mass-to-charge ratio of the resulting fragments is measured. The fragmentation pattern provides definitive structural information, allowing for confident identification and differentiation from isomers. nih.gov
For instance, studies have successfully differentiated 5-APB and 6-APB from the 4-APB isomer found as a manufacturing byproduct, highlighting the power of these techniques in resolving complex mixtures. researchgate.net Similar methodologies would be directly applicable to the analysis of this compound.
Preclinical Biological Activity and Pharmacological Mechanisms
In Vitro Biological Screening Models
In vitro studies using various screening models have been instrumental in characterizing the pharmacological actions of aminopropyl-benzofuran derivatives. These compounds have been evaluated for their ability to interact with key neurological targets, revealing a complex pharmacological profile.
Receptor Binding Affinity and Ligand Interaction Studies
The primary mechanism of action for many psychoactive benzofuran (B130515) derivatives involves their interaction with monoamine transporters and specific serotonin (B10506) receptors. nih.gov
Aminopropyl-benzofuran derivatives are recognized as monoamine releasing agents and reuptake inhibitors, targeting the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). wikipedia.orgpsychonautwiki.orgwikipedia.org Their activity profile is often compared to that of MDMA, showing a general preference for inhibiting serotonin and norepinephrine uptake over dopamine uptake. nih.gov
Studies on rat brain synaptosomes and in HEK 293 cells expressing the human transporters have quantified the inhibitory potency of these compounds. For instance, 5-APB and 6-APB are potent inhibitors of NET and DAT. soft-tox.org Specifically, 5-APB also potently blocks SERT. soft-tox.org The position of the aminopropyl group on the benzofuran ring significantly influences potency and selectivity. The 5- and 6-isomers (5-APB, 6-APB) are generally more potent at SERT compared to the 4- and 7-isomers (4-APB, 7-APB). nih.gov This interaction with monoamine transporters underlies the stimulant properties of this class of compounds. soft-tox.orgwikipedia.org
Below is a table summarizing the monoamine transporter inhibition potencies (IC₅₀ or Kᵢ in nM) for various aminopropyl-benzofuran analogues.
| Compound | DAT (IC₅₀/Kᵢ, nM) | NET (IC₅₀/Kᵢ, nM) | SERT (IC₅₀/Kᵢ, nM) | Reference |
| 4-APB | 1900 | 240 | 5500 | nih.govncats.io |
| 5-APB | 895 | 117 | 411 | nih.gov |
| 6-APB | 150 (Kᵢ) | 117 (Kᵢ) | 2698 (Kᵢ) | psychonautwiki.orgwikipedia.org |
Note: Lower values indicate higher potency. Data derived from studies using human embryonic kidney (HEK) 293 cells expressing the respective transporters or rat brain synaptosomes.
In addition to their effects on transporters, aminopropyl-benzofurans demonstrate significant activity as agonists at serotonin 5-HT₂ receptors. nih.govontosight.ai This is particularly notable at the 5-HT₂ₐ and 5-HT₂ₑ subtypes. Agonism at the 5-HT₂ₐ receptor is often associated with psychedelic effects, while activity at the 5-HT₂ₑ receptor has been linked to potential cardiotoxicity with long-term use. nih.govncats.io
Both 5-APB and 6-APB are potent agonists at the 5-HT₂ₑ receptor. wikipedia.orgpsychonautwiki.orgsoft-tox.org 6-APB, in particular, shows a high affinity (Kᵢ = 3.7 nM) and over 100-fold selectivity for the 5-HT₂ₑ receptor compared to the 5-HT₂ₐ and 5-HT₂C receptors. psychonautwiki.orgwikipedia.org 5-APB also acts as an agonist at 5-HT₂ₐ receptors, which may contribute to its hallucinogenic properties. nih.gov
The table below presents the receptor binding affinities (Kᵢ in nM) and functional activities (EC₅₀ in nM) for these compounds at human serotonin receptors.
| Compound | 5-HT₂ₐ (Kᵢ, nM) | 5-HT₂ₐ (EC₅₀, nM) | 5-HT₂ₑ (Kᵢ, nM) | 5-HT₂ₑ (EC₅₀, nM) | Reference |
| 5-APB | 1400 | 6300 | 82 | 280 | nih.govwikipedia.org |
| 6-APB | 320 | >10,000 | 3.7 | 140 | nih.govpsychonautwiki.orgwikipedia.org |
| 4-APB | 1100 | >10,000 | 110 | >10,000 | nih.gov |
| 7-APB | 2200 | >10,000 | 180 | >10,000 | nih.gov |
Note: EC₅₀ values represent the concentration for half-maximal effective response. A lower value indicates greater potency.
The kappa opioid receptor (KOR) system is involved in modulating pain, mood, and addiction. nih.gov While some complex benzofuran derivatives have been synthesized and evaluated as KOR antagonists, there is limited specific data on the direct interaction of simple aminopropyl-benzofurans like 4-APB with these receptors. nih.gov However, research into other benzofuran-based structures has identified compounds with antagonist activity at the KOR. nih.gov For example, the non-peptide antagonist PF-04455242, which incorporates a different structural motif, demonstrates the potential for non-opioid structures to target this receptor. nih.gov The development of selective KOR antagonists is an area of interest for treating conditions like depression and substance use disorders. nih.govnih.gov
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. While there is a lack of specific data on the interaction of 3-(1-Benzofuran-4-yl)propan-1-amine or its close isomers with these channels, it is a target for various neuroactive compounds. The modulation of these channels can significantly alter neuronal excitability. For instance, certain synthetic local anesthetics have been shown to inhibit monoamine transporters through a competitive action similar to cocaine, but this is distinct from their primary sodium channel blocking activity.
Enzyme Inhibition Kinetics and Assays
Benzofuran derivatives have been identified as potent inhibitors of several key enzymes involved in pathological processes, including those critical for microbial survival and inflammation.
Polyketide synthase 13 (Pks13) is an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb), as it catalyzes the final condensation step in the biosynthesis of mycolic acids, a crucial component of the mycobacterial cell wall. nih.gov The inhibition of Pks13 is a validated and attractive strategy for the development of new antitubercular agents.
A series of benzofuran-based compounds has been identified as inhibitors of the Pks13 thioesterase (TE) domain. acs.orgresearchgate.net An early lead compound, the benzofuran-3-carboxamide (B1268816) TAM16, demonstrated significant efficacy in mouse models of tuberculosis. nih.gov However, its development was halted due to cardiotoxicity associated with hERG channel inhibition. nih.gov This led to further research to identify new chemical scaffolds devoid of this liability. Subsequent high-throughput screening and structure-guided optimization identified novel series, such as oxadiazole-based inhibitors, that bind to the Pks13 thioesterase domain with a distinct binding mode compared to the original benzofuran series. acs.orgresearchgate.net In silico studies of benzofuran-1,3,4-oxadiazole hybrids have also shown strong binding affinities to the Pks13 active site, comparable to or even exceeding that of the reference inhibitor TAM-16, suggesting the continued promise of the benzofuran scaffold in designing new Pks13 inhibitors. rsc.org
Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov The inhibition of these enzymes is a major strategy for treating inflammatory conditions.
Several studies have demonstrated that the benzofuran scaffold is a promising framework for designing COX inhibitors. mdpi.com A series of celecoxib (B62257) analogs incorporating a benzofuran moiety were synthesized and evaluated, with several compounds emerging as potent and selective COX-2 inhibitors. researchgate.netnih.gov For instance, certain 3-(pyridin-3-yl)pyrazole derivatives with a benzofuran core exhibited anti-inflammatory activity equipotent to celecoxib but with a better gastric safety profile. nih.gov Other research has focused on spiroindolone analogues bearing a benzofuran moiety, which were found to be selective inhibitors of COX-1. nih.gov One such compound, with a chlorine atom on the oxindole (B195798) moiety, showed an IC₅₀ value of 20.42 µM against COX-1. nih.gov Furthermore, a synthetic benzofuran compound was found to selectively inhibit COX-2 activity and also suppress LPS-induced COX-2 expression at the transcriptional level in macrophages. koreascience.kr
In addition to COX inhibition, benzofuran derivatives have shown activity against 5-LOX. One study reported a benzofuran compound with inhibitory activity against COX-1, COX-2, and LOX. nih.gov Research into 2-arylbenzo[b]furan derivatives has also been pursued to evaluate their potential as LOX inhibitors. nih.gov An earlier study on the inhibition of leukotriene B4 (a 5-LOX product) identified 2,3-dihydro-5-benzofuranols as a potent ring system, superior to other phenols studied for this activity. nih.gov
Cellular Pathway Modulation
The therapeutic potential of benzofuran derivatives extends to the modulation of fundamental cellular pathways, including those governing cell proliferation, survival, and microbial viability.
The benzofuran scaffold is a key component in many compounds with significant antiproliferative activity against a variety of human cancer cell lines. taylorandfrancis.commdpi.com Numerous studies have reported the cytotoxic effects of both natural and synthetic benzofuran derivatives against cancers of the lung, colon, breast, and liver. mdpi.comnih.govnih.gov
For example, a benzofuran-2-carboxamide (B1298429) derivative (50g) demonstrated high potency against several cancer cell lines, with IC₅₀ values of 0.87 µM in HCT-116 (colon), 0.73 µM in HeLa (cervical), and 0.57 µM in A549 (lung) cells. nih.gov Another study on a novel chalcone (B49325) derivative containing a benzofuran moiety reported IC₅₀ values of 0.59 µM for HCT116 and 0.35 µM for HT29 colon cancer cells. nih.gov The antiproliferative mechanism for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division. nih.gov
Beyond simply halting proliferation, many benzofuran derivatives actively induce programmed cell death (apoptosis) and disrupt the normal progression of the cell cycle in cancer cells. nih.gov These mechanisms are fundamental to their anticancer effects.
Studies have shown that benzofuran compounds can trigger apoptosis through the modulation of key regulatory proteins. For instance, treatment of breast cancer cells with a benzofuran derivative led to the up-regulation of the pro-apoptotic protein Bax and Caspase-3, alongside the down-regulation of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, a benzofuran-isatin conjugate was found to induce apoptosis in colorectal cancer cells. nih.gov
In conjunction with apoptosis, cell cycle arrest is a common outcome of treatment with benzofuran derivatives. These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from replicating their DNA and dividing. For example, a benzofuran-isatin conjugate caused cell cycle arrest at the G0/G1 phase in HT29 cells and at the G2/M phase in SW620 cells, which was associated with the downregulation of cyclins D1, B1, and A1. nih.gov Other benzofuran derivatives have been shown to arrest A549 and HepG2 cells in the G2/M phase, often as a result of disrupting mitotic spindle formation through the inhibition of tubulin polymerization. nih.gov
Benzofuran derivatives possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.govrsc.org The emergence of antibiotic resistance has spurred research into novel antimicrobial agents, and the benzofuran scaffold has proven to be a valuable starting point. rsc.org
The primary and most specifically elucidated antimicrobial mechanism for benzofuran derivatives is enzyme inhibition. As detailed in section 4.1.2.1, the inhibition of Pks13 is a potent mechanism against Mycobacterium tuberculosis. nih.govacs.orgresearchgate.net Beyond this specific target, other benzofuran compounds have demonstrated significant antibacterial activity against various plant and human pathogens. A study on benzofuran derivatives with disulfide moieties reported potent activity against several Xanthomonas species, with EC₅₀ values as low as 0.28 µg/mL. nih.govacs.org Proteomic analysis and enzyme activity assays preliminarily revealed the antibacterial mechanism of these compounds, pointing towards interference with key bacterial enzymes. nih.govacs.org
Structure-activity relationship (SAR) studies have provided insights into the chemical features required for antimicrobial potency. For example, electron-withdrawing groups on the benzofuran ring have been shown to increase antibacterial activity. nih.gov While specific mechanisms like widespread membrane disruption are not as thoroughly detailed as enzyme inhibition in the reviewed literature, the potent and varied bioactivity of these compounds suggests that they may act through multiple mechanisms to exert their antimicrobial effects.
Mitochondrial Membrane Potential Modulation
No studies were identified that specifically investigate the effect of this compound on mitochondrial membrane potential. However, research on other benzofuran derivatives suggests that this class of compounds can influence mitochondrial function. For instance, some benzofuran derivatives have been observed to induce apoptosis in cancer cells through mechanisms that involve the dysregulation of mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS). This disruption of the mitochondrial membrane can lead to the release of cytochrome C, a critical step in the intrinsic apoptotic pathway.
Antioxidant Activity and Free Radical Scavenging
There is no specific information available on the antioxidant activity or free radical scavenging properties of this compound. Nevertheless, the benzofuran scaffold is a core structure in many compounds that exhibit significant antioxidant effects. rsc.org The antioxidant potential of benzofuran derivatives has been explored through various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging and ferric reducing antioxidant power (FRAP) assays. nih.gov Theoretical studies on some benzofuran derivatives suggest that their free radical scavenging activity can occur through mechanisms such as hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). scholarena.com The specific activity is often influenced by the nature and position of substituents on the benzofuran ring system. scholarena.comresearchgate.net
Modulation of Protein Aggregation Pathways
No literature was found describing the effects of this compound on protein aggregation pathways. The aggregation of proteins is a key pathological feature of several neurodegenerative diseases. While some heterocyclic compounds are investigated for their potential to inhibit protein aggregation, there is no specific data to suggest that this compound has been studied in this context.
Potential Interactions with Toll-Like Receptors and Proinflammatory Cytokines
Specific data on the interaction of this compound with Toll-Like Receptors (TLRs) and proinflammatory cytokines is not available. TLRs are crucial components of the innate immune system, and their modulation can impact inflammatory responses. nih.gov Some environmental compounds have been shown to exert immunomodulatory effects through interaction with TLRs, such as TLR4, leading to changes in the expression of downstream signaling proteins and the release of inflammatory mediators. nih.gov Additionally, certain benzofuran derivatives have been noted for their anti-inflammatory properties, including the inhibition of nitric oxide (NO) production and the proliferation of specific cancer cell lines. rsc.org
In Vivo Preclinical Studies (Non-Human Mammalian Models)
No in vivo preclinical studies for this compound in non-human mammalian models were found in the public domain.
Evaluation in Animal Models for Specific Biological Effects (e.g., tumor growth, seizure protection, antinociception)
There is no evidence of this compound being evaluated in animal models for tumor growth, seizure protection, or antinociception. The broader class of benzofurans has been investigated for a range of pharmacological activities. For example, certain histamine (B1213489) H3 receptor antagonists with a different core structure have shown antiseizure activity in maximal electroshock seizure models in mice. mdpi.com However, these findings cannot be extrapolated to this compound.
Assessment of Locomotor Activity and Behavioral Effects
No studies assessing the locomotor activity or behavioral effects of this compound were identified.
Biotransformation and Metabolic Stability Studies (In Vitro & Preclinical In Vivo)
There are no published studies that have investigated the biotransformation and metabolic stability of this compound, either in laboratory-based (in vitro) settings or in preclinical animal models (in vivo).
Identification of Metabolic Pathways (e.g., Oxidation, Glucuronidation, Hydrolysis)
Due to the absence of research, the metabolic pathways responsible for the breakdown of this compound have not been identified. It is therefore unknown whether this compound undergoes common metabolic reactions such as oxidation, glucuronidation, or hydrolysis.
Characterization of Metabolites
As no metabolic studies have been conducted, there is no information available on the potential metabolites of this compound. The chemical structures and properties of any breakdown products remain uncharacterized.
Enzyme Systems Involved in Biotransformation (e.g., CYP3A4, UGT1A9)
The specific enzyme systems, such as cytochrome P450 (CYP) isoenzymes (e.g., CYP3A4) or UDP-glucuronosyltransferases (UGTs) (e.g., UGT1A9), that may be involved in the biotransformation of this compound have not been determined.
Microbial Biotransformation and Prodrug Activation
There is no available literature on the microbial biotransformation of this compound or its potential for prodrug activation by microbial enzymes.
Structure Activity Relationship Sar and Computational Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models help to predict the activity of novel compounds and provide insights into the structural features that are most important for activity.
One of the most important physicochemical parameters used in QSAR studies is lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or the calculated logP (clogP). nih.gov Lipophilicity influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
For benzofuran (B130515) derivatives, several studies have established a direct correlation between lipophilicity and biological activity. In one investigation of 4-nitrophenyl-functionalized benzofurans, antiproliferative activity against prostate tumor cells was found to be directly correlated with the lipophilicity of the heterocyclic scaffold. nih.gov Similarly, another study on newly synthesized benzofuran derivatives found that introduced substituents significantly affected their lipophilicity. nih.gov While the goal was to decrease lipophilicity to improve solubility, some of the most cytotoxic derivatives were those where modifications, such as the introduction of bromine, actually increased the clogP value. nih.gov
Table 2: Correlation of Lipophilicity (clogP) and Cytotoxicity for Selected Benzofuran Derivatives
| Compound | Modification | Calculated logP (clogP) | Cytotoxicity (Relative to Lead) |
|---|---|---|---|
| Lead Compound VIII | N/A | High | High |
| Derivative 1c | Bromine substitution in methyl group | Increased | Significant |
| Derivative 1d | Bromine substitution in furan (B31954) ring | Increased | Lower |
| Derivative 1e | Bromine substitution in furan ring | Increased | Significant |
This table illustrates the general findings that modifications impacting lipophilicity also affect biological activity. Data is conceptualized from findings reported in the literature. nih.gov
QSAR models for other related heterocyclic systems, such as 1,4-benzoxazin-3-ones, have also been developed. These models, which often incorporate descriptors for shape, hydrogen bonding, and other properties in addition to lipophilicity, have shown good predictive power for antibacterial activity. nih.gov Such an integrated approach, combining multiple descriptors, provides a more comprehensive understanding of the structure-property relationships governing the activity of these compounds. nih.gov
Predictive Modeling Using Multiple Linear Regression Analysis
Multiple Linear Regression (MLR) is a statistical technique used to model the relationship between a dependent variable and two or more independent variables. sigmaaldrich.com In drug design, MLR can be employed to develop quantitative structure-activity relationship (QSAR) models, where the biological activity of a series of compounds (the dependent variable) is predicted based on their physicochemical properties or molecular descriptors (independent variables). asm.orgprobechem.com The general form of an MLR equation is:
Y = b₀ + b₁X₁ + b₂X₂ + ... + bₚXₚ + e
Where Y is the biological activity, X₁, X₂... are the molecular descriptors, b₁, b₂... are the regression coefficients, b₀ is the intercept, and e is the residual error. sigmaaldrich.com
While MLR is a foundational method in QSAR, specific studies applying this technique to predict the activity of 3-(1-Benzofuran-4-yl)propan-1-amine itself are not prominently featured in the reviewed scientific literature. Research on this class of compounds has more heavily utilized mechanism-based computational approaches like molecular docking and molecular dynamics.
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a suite of computational methods used to simulate and predict the behavior of molecules, providing a three-dimensional perspective on their interactions. nih.gov These simulations have been crucial in understanding how benzofuran derivatives, including the structural class to which this compound belongs, interact with biological targets. acs.org
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method has been instrumental in studying the interaction of benzofuran derivatives with key proteins like the Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) enzyme and Bovine Serum Albumin (BSA).
Pks13 Enzyme: Pks13 is a crucial enzyme for the survival of Mycobacterium tuberculosis as it is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. acs.orgnih.gov A benzofuran series of inhibitors, represented by the lead molecule TAM16, has been identified as a potent inhibitor of the Pks13 thioesterase (TE) domain. nih.govresearchgate.net The compound this compound belongs to this structural class, characterized by a lipophilic benzofuran core and a basic amine, which is critical for its activity. nih.gov
Docking studies of the lead benzofuran inhibitor (designated as compound 1 in some studies, with PDB ID: 5V3Y) revealed a specific binding mode within the Pks13 TE domain. researchgate.net The inhibitor blocks the entrance to the catalytic center, preventing the natural substrate from binding.
Bovine Serum Albumin (BSA): Serum albumins are major transport proteins in the bloodstream, and their interaction with potential drugs can significantly influence the drug's distribution and availability. Studies on 4-nitrophenyl-functionalized benzofuran derivatives (referred to as BF1) have been conducted to understand their binding to BSA. acs.org Docking simulations showed that BF1 is preferentially housed within the interior of the protein structure. This binding is significant as it suggests that serum albumins could act as carriers for benzofuran derivatives in drug delivery applications. acs.org
Table 1: Molecular Docking Results for Benzofuran Derivatives with Biological Targets
| Ligand | Target Protein | Docking Software/Method | Key Findings | Reference |
| Benzofuran Inhibitor (TAM16 class) | Pks13 | - | Binds to the thioesterase (TE) domain, blocking the active site entrance. | researchgate.net |
| BF1 (4-nitrophenyl-benzofuran) | BSA | PatchDock & FireDock | Housed in the interior of the protein structure; higher affinity than BDF1. | acs.org |
| BDF1 (4-nitrophenyl-benzodifuran) | BSA | PatchDock & FireDock | Predicted to bind to the albumin surface with lower affinity than BF1. | acs.org |
The stability and specificity of the inhibitor-protein complex are determined by a network of interactions. For the benzofuran class of Pks13 inhibitors, analysis of the docked poses reveals several key hydrogen bonds and hydrophobic interactions. researchgate.net
Key interactions for the lead benzofuran inhibitor with the Pks13 TE domain include:
A hydrogen bond between the 5-hydroxyl group of the benzofuran core and the carboxylic acid side chain of Asp1644 . researchgate.net
A hydrogen bond between the protonated nitrogen of the amine substituent and the side chain oxygen of Asn1640 . researchgate.net
A hydrogen bond from a phenolic hydroxyl group (present in optimized analogs) to the amide side chain of Gln1633 . researchgate.net
In the case of BSA, the interaction between the protein and benzofuran derivatives leads to a quenching of the intrinsic tryptophan fluorescence, which confirms the formation of a complex. acs.org The binding of the BF1 derivative was found to be of high affinity, with a dissociation constant (kD) in the nanomolar range (28.4 ± 10.1 nM). acs.org
Table 2: Key Interacting Residues for Benzofuran Inhibitors at the Pks13 TE Active Site
| Inhibitor Moiety | Interacting Residue | Type of Interaction | Reference |
| Benzofuran 5-hydroxyl | Asp1644 | Hydrogen Bond | researchgate.net |
| Protonated Amine | Asn1640 | Hydrogen Bond | researchgate.net |
| P1 Phenol (B47542) (in analogs) | Gln1633 | Hydrogen Bond | researchgate.net |
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, helping to assess its stability. For the benzofuran-based Pks13 inhibitors, MD simulations were performed to analyze the stability of the compounds within the active site of the enzyme. The simulations, run for periods up to 250 nanoseconds, indicated that the predicted potent benzofuran molecules demonstrated stable binding within the Pks13 active site. This stability is a crucial factor for sustained inhibitory activity.
The Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) method is a computational technique used to calculate the binding free energy of a ligand to a protein. researchgate.net This calculation helps in understanding the affinity and thermodynamics of the interaction. The binding free energy (ΔG_bind) is typically calculated by considering the molecular mechanics energy, solvation free energy, and entropy. researchgate.net This method has been applied to the study of benzofuran-1,3,4-oxadiazoles, which are structurally related to the Pks13 inhibitors, to further confirm their binding affinity and stability with the Pks13 enzyme.
Quantum Chemical Studies
Quantum chemical studies, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These studies can calculate parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electrostatic potential, and charge distribution. This information helps in understanding the reactivity, stability, and non-covalent interactions of a molecule, which are fundamental to its biological activity. However, specific quantum chemical studies focused on this compound are not widely available in the reviewed literature.
Theoretical Exploration of Electronic Structure and Reactivity
Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic properties and reactivity of benzofuran derivatives. These theoretical explorations are crucial for understanding the molecule's behavior and potential applications.
Analysis of the electronic structure of benzofuran derivatives often involves the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. For instance, a study on 7-methoxy-benzofuran-2-carboxylic acid, a benzofuran derivative, revealed a HOMO-LUMO energy gap of 4.189 eV, indicating that the molecule is likely to be reactive. researchgate.net
Molecular Electrostatic Potential (MEP) analysis is another valuable tool used to visualize the electronic density and predict the sites for electrophilic and nucleophilic attacks. The MEP map displays the regions of positive and negative electrostatic potential, which correspond to the likely sites for nucleophilic and electrophilic attack, respectively. researchgate.netresearchgate.net In the context of benzofuran derivatives, MEP analysis can identify the acidic C-H units and other regions susceptible to interaction with other molecules. researchgate.net
Furthermore, global reactivity descriptors derived from DFT calculations, such as chemical potential, global hardness, and electrophilicity index, offer quantitative measures of the reactivity of these compounds. semanticscholar.org These descriptors are instrumental in comparing the reactivity of different derivatives and in understanding their reaction mechanisms. semanticscholar.org For example, a higher chemical potential and lower electrophilicity index can indicate a greater tendency for a molecule to act as a nucleophile. semanticscholar.org Natural Bond Orbital (NBO) analysis is also employed to investigate hyperconjugative interactions within the molecule, which contribute to its stability. semanticscholar.org
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment (excluding human-specific outcomes)
In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds, as well as to assess their drug-likeness. nih.govresearchgate.net These computational tools help in identifying candidates with favorable pharmacokinetic profiles and reduce the reliance on extensive experimental studies. nih.gov
For benzofuran derivatives, various in silico models have been applied to predict their ADME properties. nih.govresearchgate.net These predictions typically include parameters such as intestinal absorption, Caco-2 permeability, and skin permeability. frontiersin.org For example, some benzofuran-1,3,4-oxadiazole derivatives have been predicted to have good intestinal absorption. nih.gov Lipophilicity, often expressed as AlogP98, is another crucial parameter, with values typically desired to be below 5 for good absorption and permeation. frontiersin.org
Drug-likeness is assessed based on several physicochemical properties, including molecular weight, number of hydrogen bond donors and acceptors, and rotatable bonds. nih.gov One of the most common set of rules for evaluating drug-likeness is Lipinski's rule of five. Additionally, bioavailability scores are calculated to estimate the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.gov For instance, a benzofuran-1,2,3-triazole hybrid, BENZ-0454, was reported to have a bioavailability score of 0.55. nih.gov
Toxicity prediction is another critical component of the in silico assessment. nih.gov Various online tools and software are used to predict potential toxicities, such as mutagenicity (e.g., using the Ames test) and hepatotoxicity. researchgate.netjetir.org These predictions are vital for flagging potential safety concerns early in the development process. frontiersin.org
The following tables summarize key in silico ADME and drug-likeness parameters for representative benzofuran derivatives.
Table 1: In Silico ADME Predictions for a Benzofuran Derivative
| Property | Predicted Value/Classification | Reference |
| Intestinal Absorption | Good | nih.gov |
| Caco-2 Permeability | High | frontiersin.org |
| Skin Permeability | Low | frontiersin.org |
| P-glycoprotein Substrate | Yes | researchgate.net |
Table 2: Drug-Likeness Assessment of a Benzofuran Derivative
| Parameter | Value | Reference |
| Molecular Weight | < 500 g/mol | nih.gov |
| Hydrogen Bond Donors | 1 | nih.gov |
| Hydrogen Bond Acceptors | 5 | nih.gov |
| Rotatable Bonds | 3 | nih.gov |
| Bioavailability Score | 0.55 | nih.gov |
Potential Applications As Research Probes and Lead Compounds
Development as Chemical Probes for Biological Target Elucidation
Chemical probes are essential tools for understanding complex biological processes. While there is no specific information on 3-(1-Benzofuran-4-yl)propan-1-amine being used as a chemical probe, other benzofuran (B130515) derivatives have been developed for such purposes. For instance, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been synthesized and studied for their biological activity. mdpi.comresearchgate.net Two of these derivatives demonstrated pro-oxidative effects and the ability to increase reactive oxygen species (ROS) in cancer cells. mdpi.comresearchgate.net Such compounds, with measurable effects on cellular processes like ROS generation, could potentially be developed into chemical probes to investigate the role of oxidative stress in cancer biology. mdpi.comresearchgate.net The proapoptotic properties of these compounds, confirmed through Caspase-Glo 3/7 assays, further highlight their potential as tools to study programmed cell death pathways. mdpi.comresearchgate.net
Role as Lead Compounds for Further Preclinical Compound Development
The benzofuran scaffold has served as a foundational structure for the development of numerous lead compounds in preclinical studies. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties.
One notable example is the benzofuran-3-carboxamide (B1268816) TAM16, which was identified as a lead compound targeting Polyketide synthase 13 (Pks13), an enzyme essential for the survival of Mycobacterium tuberculosis. nih.gov Although its development was halted due to cardiotoxicity, it spurred further research into structurally related compounds. nih.gov This led to the design of 3,4-fused tricyclic benzofurans as next-generation Pks13 inhibitors with reduced off-target effects. nih.gov
In the field of oncology, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been identified as promising lead compounds. mdpi.com Based on the cytotoxic profile of a parent compound, new derivatives were synthesized and tested against several cancer cell lines. mdpi.com Two compounds in particular showed selective activity against chronic myelogenous leukemia cells and were advanced for further mechanistic studies. mdpi.comresearchgate.net Similarly, a series of 2-substituted benzofuran derivatives were synthesized and showed potent antitumor activity against a human liver carcinoma cell line, with one compound being particularly active. researchgate.net
Furthermore, novel 3-aminobenzofuran derivatives have been synthesized and evaluated as multifunctional agents for the potential treatment of Alzheimer's disease, acting as cholinesterase inhibitors. nih.gov
| Lead Compound Class | Therapeutic Area | Key Findings |
| Benzofuran-3-carboxamides (e.g., TAM16) | Infectious Disease (Tuberculosis) | Potent inhibitors of Pks13, an essential enzyme in Mycobacterium tuberculosis. nih.gov |
| 1-(3-Methyl-1-benzofuran-2-yl)ethanone Derivatives | Oncology | Selective cytotoxicity against leukemia cell lines; induce apoptosis and ROS generation. mdpi.comresearchgate.net |
| 2-Substituted Benzofurans | Oncology | Potent activity against human liver carcinoma cells. researchgate.net |
| 3-Aminobenzofuran Derivatives | Neurodegenerative Disease (Alzheimer's) | Act as cholinesterase inhibitors. nih.gov |
Investigation in Repurposing Strategies for Related Chemical Entities
Drug repurposing, or finding new uses for existing drugs, is an efficient strategy in pharmaceutical research. While there are no specific repurposing investigations reported for this compound, the principle can be applied to the broader class of benzofuran derivatives. For example, a compound initially developed for one therapeutic area could be investigated for another based on newly discovered biological activities.
The diverse biological activities reported for benzofuran derivatives make them attractive candidates for such strategies. For instance, benzofuran compounds investigated for their anti-inflammatory properties could potentially be repurposed for cancer therapy, given the known links between inflammation and carcinogenesis. The antibacterial activity identified in some benzofuran derivatives could also warrant investigation into their potential as antifungal or antiparasitic agents. mdpi.comresearchgate.net The development of 3-aminobenzofuran derivatives as multifunctional agents for Alzheimer's disease is an example of a strategy that targets multiple aspects of a complex disease, a concept related to repurposing. nih.gov
Future Directions and Research Challenges
Elucidation of Undefined Molecular Pathways and Target Specificity
While preliminary studies have identified certain biological activities of benzofuran (B130515) derivatives, the precise molecular pathways and target specificity of 3-(1-Benzofuran-4-yl)propan-1-amine remain largely undefined. For instance, some benzofuran derivatives have been identified as inhibitors of Aurora B kinase, a key protein in mitosis that is often overexpressed in cancer cells. nih.gov One study identified a small-molecule benzofuran derivative, compound S6, which binds to and inhibits Aurora B kinase activity in vitro. nih.gov This compound also showed high selectivity for Aurora B. nih.gov Further research is needed to determine if this compound shares this or other mechanisms of action. Understanding the specific protein interactions and signaling cascades affected by this compound is crucial for its development as a targeted therapeutic agent.
Exploration of Novel Synthetic Routes for Enhanced Structural Diversity
The development of novel and efficient synthetic routes is critical for generating a diverse library of this compound analogs. This structural diversity is key to improving potency, selectivity, and pharmacokinetic properties. Researchers have explored various methods for synthesizing the benzofuran core and for introducing functional groups.
One approach involves a domino reaction of tetrahydrobenzofuropyridines with electron-deficient alkynes like dimethylacetylene dicarboxylate (DMAD) or methyl propiolate (MP) to create spirobenzofuranpyridines. researchgate.net Another established method for creating the benzofuran structure starts with the reaction of an o-hydroxyacetophenone with chloroacetone. mdpi.com Subsequent modifications, such as bromination using N-bromosuccinimide (NBS), allow for further functionalization. mdpi.com A protocol for synthesizing thiazolidinone derivatives from 1-(1-benzofuran-2-yl)-2-bromoethanone has also been developed, highlighting the versatility of the benzofuran scaffold in generating diverse chemical entities. researchgate.net Exploring these and other innovative synthetic strategies will be vital for the future of this research.
Integration of Advanced Analytical and Computational Methodologies for Comprehensive Profiling
A comprehensive understanding of the physicochemical and biological properties of this compound requires the integration of advanced analytical and computational techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structures of newly synthesized derivatives. mdpi.com
Computational modeling can be employed to predict the binding affinity of these compounds to various biological targets, guiding the design of more potent and selective molecules. These predictive models can help to prioritize which derivatives to synthesize and test, saving time and resources. Furthermore, advanced analytical methods are crucial for studying the compound's metabolic fate and for identifying potential metabolites in preclinical studies.
Development of Robust In Vitro and In Vivo Preclinical Models for Efficacy and Mechanism Studies
To evaluate the therapeutic potential of this compound, the development of robust and relevant preclinical models is paramount. In vitro models, such as cancer cell lines, are useful for initial screening of cytotoxic and mechanistic effects. For example, the cytotoxicity of a benzofuran derivative, S6, was evaluated against a panel of 21 cancer cell lines, with HeLa, HepG2, and SW620 cells showing the most sensitivity. nih.gov In another study, the antioxidant capacity of benzofuran-2-one derivatives was tested in a cellular model of neurodegeneration using differentiated SH-SY5Y cells. mdpi.com
In vivo models are essential for assessing efficacy, pharmacokinetics, and potential toxicity in a whole-organism context. For instance, the growth suppression of liver cancer xenograft tumors was observed in nude mice after administration of compound S6. nih.gov Another study used a rat model of Alzheimer's disease induced by aluminum chloride to evaluate the therapeutic efficacy of a benzofuran-enaminone derivative. nih.gov The development of such well-characterized preclinical models will be critical for advancing our understanding of the therapeutic potential of this compound.
Addressing Challenges in Isomer Differentiation and Characterization for Research Purity
For any chemical compound intended for research or therapeutic use, ensuring its purity is of utmost importance. This includes the differentiation and characterization of any potential isomers that may be formed during synthesis. Isomers can have significantly different biological activities and toxicities.
Advanced analytical techniques such as chiral chromatography are necessary to separate and identify stereoisomers. Spectroscopic methods like NMR and X-ray crystallography are crucial for determining the precise three-dimensional structure of the molecule, which is essential for understanding its interaction with biological targets. Establishing rigorous quality control procedures to ensure the isomeric purity of this compound will be a critical challenge to address in future research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
